molecular formula C15H18O3 B12690599 (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate CAS No. 84812-69-1

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate

Cat. No.: B12690599
CAS No.: 84812-69-1
M. Wt: 246.30 g/mol
InChI Key: ZTMOFQLUZSNPJG-WXLRGLDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate ( 84812-69-1) is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol . This reagent is provided for research purposes only. While direct biological data on this specific ester is limited, its core structural motif is shared with a class of (E)-2-methoxy-4-(1-propenyl)phenol derivatives that have demonstrated significant research interest in biomedical fields. Notably, a closely related analogue, (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol (MMPP), has been investigated for its potential as a multi-target anticancer agent . Studies on MMPP indicate that it exerts its effects by dual-regulating two key biological targets: it inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation and enhances Peroxisome Proliferator-Activated Receptor gamma (PPARγ) transcriptional activity . This coordinated action ultimately leads to the downregulation of the AKT signaling pathway, which is a critical node for cell survival and proliferation . In vitro research models have shown that such compounds can inhibit cancer cell growth, induce apoptosis (programmed cell death) through the activation of caspases and Bax, and suppress cell migration and invasion . Given its structure, (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is a compound of interest for researchers exploring structure-activity relationships, novel multi-target therapeutic agents, and signaling pathways in oncology and cell biology.

Properties

CAS No.

84812-69-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C15H18O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5-10H,1-4H3/b7-5+,11-6-

InChI Key

ZTMOFQLUZSNPJG-WXLRGLDMSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)/C(=C\C)/C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C(=CC)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(1-propenyl)phenol with 2-methylisocrotonic acid under specific conditions to form the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of propyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Applications

1. Neuroprotective Properties

Research indicates that (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate exhibits neuroprotective effects, particularly in models of neuroinflammation and neurodegeneration. A study demonstrated its ability to protect dopaminergic neurons from damage induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to model Parkinson's disease. The compound significantly reduced behavioral impairments and dopamine depletion in treated mice, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

2. Anti-inflammatory Effects

The compound has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a critical pathway involved in inflammatory responses. In various inflammatory disease models, it has demonstrated the capacity to reduce levels of inflammatory markers such as inducible nitric oxide synthase and glial fibrillary acidic protein . This positions it as a promising candidate for treating conditions characterized by excessive inflammation.

Biological Activities

1. Antioxidant Activity

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Studies have reported that the compound scavenges free radicals effectively, contributing to its protective effects against cellular damage .

2. Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate on different cancer cell lines. It has shown significant growth inhibition against HeLa (cervical cancer) and U251 (glioblastoma) cells, indicating its potential as an anticancer agent. The compound's mechanism may involve inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Industrial Applications

1. Flavoring and Fragrance Industry

Due to its aromatic properties, (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate is utilized in the flavoring and fragrance industry. Its pleasant scent makes it suitable for incorporation into perfumes, cosmetics, and food products.

2. Chemical Synthesis

The compound serves as an intermediate in the synthesis of other chemical entities. Its unique structure allows for further modifications that can lead to the development of novel compounds with desired biological activities.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveReduced MPTP-induced dopaminergic cell loss
Anti-inflammatoryInhibition of STAT3 activation
AntioxidantEffective scavenging of free radicals
CytotoxicitySignificant growth inhibition in cancer cell lines

Table 2: Industrial Applications

Application AreaDescription
Flavoring IndustryUsed as a flavoring agent due to aromatic properties
Fragrance IndustryIncorporated into perfumes and cosmetics
Chemical SynthesisIntermediate for synthesizing other compounds

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study involving ICR mice demonstrated that administration of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate significantly improved motor functions and reduced neuroinflammatory markers following MPTP treatment. The findings suggest its potential utility in developing therapies for Parkinson's disease .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on HeLa and U251 cell lines revealed that (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate inhibited cell growth by inducing apoptosis at varying concentrations. These results support further investigation into its application as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1):

Table 1: Structural and Conformational Comparison
Compound Name Substituents on Ester Moiety Dihedral Angle (°) Key Features Reference
(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate 2-Methylisocrotonate Not reported E-propenyl configuration; methyl group enhances lipophilicity N/A
2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate 2,4-Dichlorobenzoate 73.6 Chlorine substituents increase electronegativity; perpendicular benzene rings
Phenyl benzoate Unsubstituted benzoate ~74 Baseline for conformational analysis; no functional modifications
Key Observations :

The unsubstituted phenyl benzoate lacks functional groups, resulting in simpler pharmacokinetics but reduced bioactivity.

Stereochemical and Conformational Differences :

  • The dihedral angle between the two aromatic rings in the 2,4-dichlorobenzoate analogue (73.6°) closely matches phenyl benzoate (~74°), suggesting minimal conformational disruption from chlorine substitution . However, the E-propenyl configuration in the target compound may impose additional torsional strain, though experimental data are lacking.

Pharmacological Implications: Eugenol derivatives with chlorinated benzoate esters (e.g., 2,4-dichlorobenzoate) show enhanced antimicrobial activity due to increased electrophilicity, whereas methylisocrotonate variants may prioritize membrane permeability over target specificity .

Biological Activity

(E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate, also known as isoeugenol, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure:

  • IUPAC Name: (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate
  • Molecular Formula: C15H20O3
  • Molecular Weight: 248.3175 g/mol

Physical Properties:

  • Melting Point: 33.5 °C
  • Solubility: Soluble in organic solvents, insoluble in water.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoeugenol derivatives. For instance, a synthesized compound related to isoeugenol demonstrated significant inhibitory effects on colon cancer cell growth through the inhibition of IkappaB kinase β (IKKβ), a crucial regulator in the NF-kB signaling pathway. This compound induced apoptosis in cancer cells by increasing the expression of death receptors DR5 and DR6, which are essential for TRAIL-induced apoptosis .

Key Findings:

  • Cell Line Studies: Treatment with concentrations ranging from 0 to 15 μg/mL resulted in increased apoptotic cell death and enhanced expression of cleaved caspases.
  • Xenograft Models: In vivo studies using xenograft mice models showed that doses of 2.5 to 5 mg/kg significantly suppressed tumor growth .

Antimicrobial Activity

Isoeugenol has been recognized for its antimicrobial properties. A study examining various extracts found that isoeugenol exhibited strong antimicrobial activity against several bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

Antimicrobial Efficacy:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Demonstrated synergistic effects when combined with other antimicrobial agents.

The biological activities of isoeugenol can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: By targeting key signaling pathways involved in cell survival and proliferation.
  • Induction of Apoptosis: Through the activation of caspases and upregulation of death receptors.
  • Antioxidant Properties: Isoeugenol exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Study on Colon Cancer:
    • Researchers synthesized a derivative of isoeugenol that showed improved stability and drug-like properties compared to earlier compounds.
    • The study concluded that this derivative could be developed into a promising therapeutic agent for colon cancer treatment due to its ability to induce apoptosis and inhibit tumor growth .
  • Antimicrobial Assessment:
    • A comprehensive evaluation revealed that isoeugenol could serve as an effective agent against various pathogens, including those responsible for foodborne illnesses. This positions isoeugenol as a candidate for further development in food preservation and safety applications .

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The compound can be synthesized via esterification of substituted phenolic precursors with methyl crotonate derivatives under acidic or enzymatic catalysis. For example, structurally analogous compounds (e.g., eugenol esters) are synthesized by reacting allyl-substituted phenols with acyl chlorides in anhydrous conditions (e.g., THF or DCM) at 0–25°C . Stereoselectivity for the E-isomer is controlled by steric hindrance during nucleophilic attack; using bulky bases (e.g., DBU) or low-temperature kinetic control minimizes isomerization. Purity is ensured via silica gel chromatography (hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for characterizing (E)-2-Methoxy-4-(1-propenyl)phenyl 2-methylisocrotonate, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm, allyl protons as doublets at δ 5.2–6.3 ppm). Contradictions in integration (e.g., overlapping peaks) are resolved using 2D techniques (COSY, HSQC) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) quantify purity. Discrepancies between UV and MS data (e.g., co-eluting impurities) require orthogonal methods like GC-MS or preparative TLC .
  • XRD : For crystalline derivatives, X-ray diffraction resolves ambiguities in molecular geometry (e.g., dihedral angles between aromatic rings, as seen in similar esters ).

Q. How is the structural stability of this compound assessed under experimental storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for related esters ).
  • Accelerated Degradation Tests : Samples are stored at 40°C/75% RH for 4 weeks, with HPLC monitoring for hydrolysis products (e.g., free phenol or crotonic acid). Degradation pathways are modeled using Arrhenius kinetics .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be systematically addressed?

  • Methodological Answer : Contradictions arise from metabolic instability or solubility issues. Strategies include:

  • Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., glucuronidated or sulfated derivatives) in hepatic microsomes.
  • Solubility Enhancement : Use of co-solvents (e.g., DMSO-PBS mixtures) or nanoformulations to improve bioavailability .
  • Pharmacokinetic Modeling : Compartmental models correlate in vitro IC50_{50} with plasma concentrations to adjust dosing regimens .

Q. What computational approaches are used to predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina or Schrödinger Maestro models binding to targets (e.g., cyclooxygenase-2). Parameters include flexible ligand docking and MM-GBSA scoring .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence.
  • QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) predict activity cliffs, validated via leave-one-out cross-validation .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : A stepwise approach is used:

  • Substituent Scanning : Replace the methoxy group with halogens or electron-withdrawing groups (e.g., -NO2_2) to assess effects on logP (measured via shake-flask method) and solubility.
  • Bioisosteric Replacement : Swap the allyl group with cyclopropyl or vinyl ether moieties, followed by enzymatic assays (e.g., CYP450 inhibition) .
  • Crystallographic Analysis : Compare XRD data of analogs to identify conformational changes affecting target binding .

Q. What methodologies resolve spectral or crystallographic data inconsistencies for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine XRD (for absolute configuration) with solid-state NMR to resolve polymorphic discrepancies.
  • DFT Calculations : Gaussian 09 optimizes molecular geometries at the B3LYP/6-31G* level, comparing theoretical vs. experimental IR/Raman spectra .
  • Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) resolves electron density ambiguities in sterically crowded regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.